molecular formula C9H8BrFO2 B1428704 Methyl 2-(3-bromo-5-fluorophenyl)acetate CAS No. 937732-38-2

Methyl 2-(3-bromo-5-fluorophenyl)acetate

Cat. No.: B1428704
CAS No.: 937732-38-2
M. Wt: 247.06 g/mol
InChI Key: AJSCFDHWZUZCNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromo-5-fluorophenyl)acetate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(3-bromo-5-fluorophenyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(3-bromo-5-fluorophenyl)acetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-bromo-5-fluorophenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenylacetates.

    Reduction: Formation of 2-(3-bromo-5-fluorophenyl)ethanol.

    Oxidation: Formation of 2-(3-bromo-5-fluorophenyl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Methyl 2-(3-bromo-5-fluorophenyl)acetate has been investigated for its potential anticancer properties. Research indicates that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds synthesized from this compound demonstrated high levels of antimitotic activity, with mean GI50 values indicating effective inhibition of tumor cell growth .

Neurodegenerative Disorders
The compound may also play a role in developing radiotracers for positron emission tomography (PET), which is crucial for studying neurodegenerative diseases such as Alzheimer's and Parkinson's. The structural characteristics of similar compounds suggest that they could be utilized to track synaptic disruptions associated with these disorders .

Synthesis and Derivative Development

Synthetic Routes
The synthesis of this compound can be achieved through various methods, including the Friedel-Crafts acylation reaction. This method allows for the introduction of the bromo and fluoro substituents onto the aromatic ring, enhancing the compound's biological activity .

Case Study: Synthesis of Related Compounds
A study highlighted the synthesis of related compounds using this compound as a precursor. The derivatives showed promising antibacterial and antifungal activities, indicating that modifications to the ester group can significantly influence biological properties .

Material Science Applications

Polymer Chemistry
this compound is also explored in polymer chemistry for developing new materials with specific thermal and mechanical properties. The incorporation of brominated phenyl groups can enhance flame retardancy in polymers, making them suitable for various industrial applications .

Antimicrobial Properties

In Vitro Studies
Research has shown that derivatives of this compound exhibit moderate antimicrobial activity against pathogens such as Escherichia coli and Candida albicans. The Minimum Inhibitory Concentration (MIC) values obtained indicate that these compounds could serve as potential agents in combating microbial infections .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Medicinal ChemistryAnticancer and neurodegenerative disease researchHigh cytotoxicity against cancer cell lines
SynthesisSynthetic routes for producing derivativesEffective synthesis via Friedel-Crafts reactions
Material ScienceDevelopment of flame-retardant polymersEnhances thermal stability
Antimicrobial ActivityActivity against bacteria and fungiModerate activity against E. coli and C. albicans

Mechanism of Action

The mechanism of action of methyl 2-(3-bromo-5-fluorophenyl)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine and fluorine atoms can enhance its binding affinity and selectivity towards molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(3-chloro-5-fluorophenyl)acetate
  • Methyl 2-(3-bromo-4-fluorophenyl)acetate
  • Methyl 2-(3-bromo-5-chlorophenyl)acetate

Uniqueness

Methyl 2-(3-bromo-5-fluorophenyl)acetate is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical syntheses and applications.

Biological Activity

Methyl 2-(3-bromo-5-fluorophenyl)acetate (MBFPA) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of MBFPA, summarizing key findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

MBFPA is characterized by the presence of a bromine atom and a fluorine atom on the phenyl ring, which significantly influence its biological activity. The molecular formula is C₉H₈BrF O₂, with a molecular weight of approximately 251.06 g/mol. The unique substitution pattern enhances its lipophilicity, facilitating cellular penetration and interaction with biological targets.

The biological activity of MBFPA is attributed to its ability to interact with specific enzymes and receptors in biological systems. The bromine atom can participate in halogen bonding, while the fluorine atom enhances binding affinity due to its electronegativity. These interactions can lead to modulation of enzyme activity or receptor signaling pathways, contributing to its antimicrobial and anticancer effects .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of MBFPA against various bacterial and fungal strains. The following table summarizes the Minimum Inhibitory Concentrations (MICs) observed for MBFPA against selected pathogens:

Pathogen MIC (µg/mL)
Escherichia coli16
Staphylococcus aureus32
Candida albicans8
Bacillus subtilis64

These results indicate that MBFPA exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

In addition to its antimicrobial properties, MBFPA has been explored for its anticancer potential. A study evaluated the cytotoxic effects of MBFPA on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The following table presents the IC₅₀ values determined for these cell lines:

Cell Line IC₅₀ (µM)
MCF-712.5
A54915.0

These findings suggest that MBFPA may inhibit cell proliferation in cancer cells, warranting further investigation into its mechanisms of action and potential therapeutic applications .

Case Study 1: Antimicrobial Efficacy

A recent study focused on the efficacy of MBFPA against multidrug-resistant strains of bacteria. The compound was tested against clinical isolates of E. coli and S. aureus. Results showed that MBFPA had a significant inhibitory effect on both strains, suggesting its potential as an alternative treatment option for infections caused by resistant pathogens .

Case Study 2: Anticancer Effects

Another study assessed the effects of MBFPA on tumor growth in vivo using a xenograft model. Mice implanted with MCF-7 cells were treated with varying doses of MBFPA over four weeks. Tumor growth was significantly reduced in treated groups compared to controls, indicating that MBFPA may have potential as an anticancer agent .

Properties

IUPAC Name

methyl 2-(3-bromo-5-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9(12)4-6-2-7(10)5-8(11)3-6/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSCFDHWZUZCNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(3-bromo-5-fluorophenyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(3-bromo-5-fluorophenyl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(3-bromo-5-fluorophenyl)acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-(3-bromo-5-fluorophenyl)acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-(3-bromo-5-fluorophenyl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(3-bromo-5-fluorophenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.